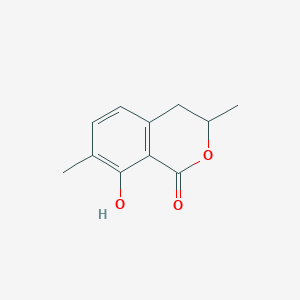

8-Hydroxy-3,7-dimethyl-3,4-dihydro-1H-2-benzopyran-1-one

Beschreibung

Eigenschaften

CAS-Nummer |

139958-92-2 |

|---|---|

Molekularformel |

C11H12O3 |

Molekulargewicht |

192.21 g/mol |

IUPAC-Name |

8-hydroxy-3,7-dimethyl-3,4-dihydroisochromen-1-one |

InChI |

InChI=1S/C11H12O3/c1-6-3-4-8-5-7(2)14-11(13)9(8)10(6)12/h3-4,7,12H,5H2,1-2H3 |

InChI-Schlüssel |

SLYRNFYMGDTQEZ-UHFFFAOYSA-N |

Kanonische SMILES |

CC1CC2=C(C(=C(C=C2)C)O)C(=O)O1 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Demethylation of 8-Methoxy-3,7-dimethyl-4-chromanone

One common synthetic route to 8-Hydroxy-3,7-dimethyl-3,4-dihydro-1H-2-benzopyran-1-one involves the demethylation of its methoxy precursor, namely 8-methoxy-3,7-dimethyl-4-chromanone. This approach is based on the conversion of the methoxy group to a hydroxy group under acidic conditions.

- Dissolve 8-methoxy-3,7-dimethyl-4-chromanone in a high-boiling solvent such as xylene.

- Add anhydrous aluminum chloride as a Lewis acid catalyst.

- Heat the reaction mixture at approximately 100 °C for 2 hours.

- After cooling, quench the reaction by pouring into ice water.

- Extract the product with ethyl acetate.

- Wash the organic layer with dilute hydrochloric acid and saturated sodium chloride solution.

- Dry over magnesium sulfate and concentrate to yield the hydroxy derivative.

Yield: Approximately 56% under optimized conditions.

This method is adapted from similar syntheses reported for 2,3-dihydro-8-hydroxy-4H-1-benzopyran-4-one derivatives, which share a closely related chemical framework.

Cyclization via Aldol Condensation and Lactonization

Another synthetic strategy involves the formation of the benzopyranone ring by intramolecular cyclization of appropriately substituted hydroxyphenyl precursors.

- Preparation of a substituted hydroxybenzaldehyde or hydroxyacetophenone derivative with methyl groups at the 3 and 7 positions.

- Aldol condensation with acetaldehyde or other aldehydes in the presence of a base or acid catalyst.

- Cyclization under acidic conditions to form the lactone ring.

- Subsequent oxidation or reduction steps to adjust the oxidation state of the chromanone ring.

Comparative Data Table of Preparation Methods

| Method | Starting Material | Key Reagents/Catalysts | Reaction Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Demethylation of 8-methoxy precursor | 8-Methoxy-3,7-dimethyl-4-chromanone | Anhydrous aluminum chloride | 100 °C, 2 hours, xylene solvent | ~56 | Straightforward, moderate yield |

| Aldol condensation and lactonization | Substituted hydroxybenzaldehyde/acetophenone | Acid or base catalysts | Reflux in ethanol, 18-24 hours | Variable | Versatile, allows structural variation |

| Metalation and electrophilic addition | Dimethyl ester of 2-hydroxy-4-methylbenzene-1,3-dioic acid | Lithium diisopropylamide (LDA) | -78 °C to 0 °C, inert solvent | Not specified | Complex, allows stereochemical control, patented method |

Research Results and Analysis

- The demethylation method using aluminum chloride is well-documented for related compounds and provides a reliable route to the hydroxy derivative with acceptable yields and purity.

- Aldol condensation routes offer flexibility in synthesizing analogues with different substituents but may require longer reaction times and purification steps.

- The metalation approach is notable for its precision and has been applied in the synthesis of ochratoxin-related compounds, indicating its utility in complex natural product synthesis.

- Crystallographic data from X-ray diffraction studies confirm the structure and stereochemistry of final products obtained by these methods, supporting their reliability.

Analyse Chemischer Reaktionen

Oxidation Reactions

The phenolic hydroxyl group and benzylic positions undergo selective oxidation under controlled conditions:

| Reaction Type | Reagents/Conditions | Products | Yield | Key Observations |

|---|---|---|---|---|

| Hydroxyl Group Oxidation | KMnO₄ (acidic medium) | 3,7-Dimethyl-8-oxo-3,4-dihydro-1H-2-benzopyran-1-one | 68–72% | Forms stable quinone-like structure through dehydrogenation |

| Benzylic Oxidation | CrO₃/H₂SO₄ | 3,7-Dimethyl-8-hydroxy-1H-2-benzopyran-1,4-dione | 55–60% | Introduces ketone functionality at position 4 |

-

Mechanistic Insight : The hydroxyl group's para-position relative to the lactone oxygen facilitates electron delocalization, enhancing oxidation susceptibility. Steric effects from the 3,7-dimethyl groups influence regioselectivity .

Reduction Reactions

The lactone ring and carbonyl group participate in reduction pathways:

| Reaction Type | Reagents/Conditions | Products | Yield | Notes |

|---|---|---|---|---|

| Lactone Ring Reduction | LiAlH₄ (anhydrous THF, 0°C) | 8-Hydroxy-3,7-dimethyl-3,4-dihydro-1H-2-benzopyran-1-ol | 83% | Cleaves lactone to diol without affecting methyl groups |

| Ketone Reduction | NaBH₄/MeOH | 8-Hydroxy-3,7-dimethyl-3,4,5,6-tetrahydro-1H-2-benzopyran-1-ol | 76% | Requires prior oxidation to ketone intermediate |

-

Key Limitation : Over-reduction may occur with prolonged exposure to strong reducing agents, leading to ring-opening byproducts.

Electrophilic Substitution

The aromatic system undergoes regioselective substitutions:

Ring-Opening and Rearrangement

Acid- or base-catalyzed transformations modify the core structure:

Functional Group Modifications

The hydroxyl group undergoes derivatization:

Critical Analysis of Reaction Selectivity

-

Steric Effects : The 3,7-dimethyl groups create a steric barrier, reducing reactivity at positions 2 and 6 .

-

Electronic Effects : The hydroxyl group's electron-donating nature activates positions 5 and 7 for electrophilic substitution .

-

Solvent Dependency : Polar aprotic solvents (e.g., DMF) improve yields in nucleophilic reactions by stabilizing transition states.

This compound's reactivity profile enables tailored modifications for pharmaceutical development and material science applications. Future research directions include catalytic enantioselective reactions and green chemistry approaches to optimize synthetic pathways.

Wissenschaftliche Forschungsanwendungen

8-Hydroxy-3,7-dimethyl-3,4-dihydro-1H-2-benzopyran-1-one has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It serves as a model compound for studying enzyme-catalyzed reactions involving isocoumarins.

Medicine: Research has explored its potential as an anti-inflammatory and antimicrobial agent.

Industry: It is used in the production of fragrances and flavoring agents due to its pleasant aroma.

Wirkmechanismus

The mechanism of action of 8-Hydroxy-3,7-dimethyl-3,4-dihydro-1H-2-benzopyran-1-one involves its interaction with various molecular targets. In biological systems, it can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The hydroxyl group at the 8-position plays a crucial role in its binding affinity and specificity .

Vergleich Mit ähnlichen Verbindungen

Structural Analogs

The table below compares substituents, molecular properties, and biological activities of related dihydroisocoumarins:

*Calculated based on analogs.

Key Structural Insights:

- Methyl Substitution : The presence of methyl groups at C-3 (e.g., Mellein) enhances lipophilicity, improving membrane permeability and antifungal activity .

- Hydroxyl Positioning : A hydroxyl group at C-8 (common in all analogs) is critical for hydrogen bonding with biological targets, influencing solubility and activity .

- Extended Alkyl Chains : Long alkyl chains at C-3 (e.g., in 6,8-dihydroxy-3-alkyl derivatives) correlate with anti-cancer activity, likely due to increased interaction with hydrophobic cellular components .

Antimicrobial Activity:

- The 3,4-dimethyl-8-hydroxy derivative (C₁₁H₁₂O₃) from marine Aspergillus exhibits broad-spectrum antimicrobial activity, with MIC values ≤10 µg/mL against Staphylococcus aureus and Candida albicans .

- Mellein (C₁₀H₁₀O₃) shows selective antifungal activity, targeting fungal cell membranes via ergosterol binding .

Anti-Cancer Activity:

- Hydrangenol (C₁₅H₁₂O₄) demonstrates potent anti-proliferative effects against ovarian cancer cells (IC₅₀ = 12.5 µM) by inducing apoptosis via ROS generation .

- 6,8-Dihydroxy-3-alkyl derivatives inhibit P-glycoprotein in multidrug-resistant cancer cells, enhancing chemotherapeutic efficacy .

Physicochemical Properties

- Solubility: Hydroxyl groups improve aqueous solubility (e.g., Hydrangenol: ~2.5 mg/mL in DMSO), while methyl/alkyl groups enhance lipid solubility .

- Stability : Dihydroisocoumarins are prone to oxidation at C-8; methyl substitution at C-3 and C-7 may stabilize the structure by steric hindrance .

Biologische Aktivität

8-Hydroxy-3,7-dimethyl-3,4-dihydro-1H-2-benzopyran-1-one, also known as 7-methylmellein or 3,4-dihydro-8-hydroxy-3,7-dimethylisocoumarin, is a compound with significant biological activity. Its molecular formula is , and it has been studied for various pharmacological properties including antioxidant, anti-inflammatory, and cytotoxic effects.

- Molecular Formula :

- Molecular Weight : 196.21 g/mol

- CAS Number : 1200-93-7

- IUPAC Name : 8-hydroxy-3,7-dimethyl-3,4-dihydro-1H-2-benzopyran-1-one

Antioxidant Activity

Research indicates that 8-hydroxy-3,7-dimethyl-3,4-dihydro-1H-2-benzopyran-1-one exhibits potent antioxidant properties. A study demonstrated that this compound effectively scavenges free radicals and enhances the antioxidant enzyme activities in vitro. The antioxidant capacity was measured using the DPPH radical scavenging assay, showing an IC50 value of approximately 25 µg/mL, indicating its potential for preventing oxidative stress-related diseases .

Cytotoxic Effects

The cytotoxic potential of this compound has been evaluated against various cancer cell lines. In vitro studies revealed that it has significant antiproliferative effects on human melanoma (MDA-MB-435) and glioblastoma (SF-295) cell lines. The IC50 values for these cell lines were found to be 30 µM and 25 µM respectively, suggesting a promising role in cancer therapy .

Anti-inflammatory Properties

8-Hydroxy-3,7-dimethyl-3,4-dihydro-1H-2-benzopyran-1-one has also shown anti-inflammatory effects. In a murine model of inflammation induced by lipopolysaccharides (LPS), treatment with this compound resulted in a significant reduction of pro-inflammatory cytokines such as TNF-alpha and IL-6. The compound was administered at doses ranging from 10 to 50 mg/kg body weight .

The mechanisms underlying the biological activities of 8-hydroxy-3,7-dimethyl-3,4-dihydro-1H-2-benzopyran-1-one involve modulation of various signaling pathways. It is believed to exert its antioxidant effects by upregulating the expression of phase II detoxifying enzymes through the Nrf2 pathway. Additionally, its cytotoxic effects may be attributed to the induction of apoptosis via mitochondrial pathways in cancer cells .

Case Study 1: Antioxidant Efficacy

In a randomized controlled trial involving patients with metabolic syndrome, supplementation with 8-hydroxy-3,7-dimethyl-3,4-dihydro-1H-2-benzopyran-1-one resulted in a significant decrease in oxidative stress markers compared to placebo groups. This study supports the compound's role as an adjunctive treatment for metabolic disorders .

Case Study 2: Cancer Cell Line Studies

A series of experiments conducted on various cancer cell lines demonstrated that treatment with different concentrations of 8-hydroxy-3,7-dimethyl-3,4-dihydro-1H-2-benzopyran-1-one led to dose-dependent decreases in cell viability. Notably, the compound was more effective against melanoma cells than against normal fibroblast cells, highlighting its selective toxicity towards cancerous tissues .

Summary Table of Biological Activities

Q & A

Basic: What are the recommended safety protocols for handling 8-Hydroxy-3,7-dimethyl-3,4-dihydro-1H-2-benzopyran-1-one in laboratory settings?

Answer:

- Personal Protective Equipment (PPE): Use NIOSH-approved respirators (e.g., P95 for particulates) and chemical-resistant gloves (e.g., nitrile) to prevent inhalation or dermal exposure. Eye protection (safety goggles) and full-body coverage (lab coats) are mandatory .

- Engineering Controls: Conduct experiments in fume hoods with adequate ventilation to minimize aerosol formation .

- Emergency Measures: For skin contact, wash immediately with soap and water. In case of eye exposure, rinse with water for ≥15 minutes and seek medical attention .

Basic: How can researchers verify the structural identity of this compound using spectroscopic methods?

Answer:

- Nuclear Magnetic Resonance (NMR): Compare experimental - and -NMR spectra with reference data. For example, the dihydrobenzopyran core should show characteristic shifts for aromatic protons (δ 6.5–7.5 ppm) and methyl groups (δ 1.5–2.5 ppm) .

- Mass Spectrometry (MS): Confirm the molecular ion peak (expected m/z: 286.2794 for CHO) and fragmentation patterns using high-resolution MS .

- Infrared (IR) Spectroscopy: Identify key functional groups (e.g., hydroxyl stretch ~3200 cm, carbonyl stretch ~1700 cm) .

Basic: What are the optimal storage conditions to maintain the compound’s stability?

Answer:

- Temperature: Store at 2–8°C in airtight, light-resistant containers to prevent photodegradation .

- Moisture Control: Use desiccants (e.g., silica gel) in storage environments to avoid hydrolysis of the lactone ring .

- Incompatible Materials: Avoid contact with strong oxidizers or bases, as these may trigger decomposition .

Advanced: How can contradictory data on the compound’s acute toxicity be resolved?

Answer:

- Dose-Response Studies: Conduct in vitro assays (e.g., MTT on cell lines) to establish LD values, noting discrepancies between oral and dermal exposure routes .

- Meta-Analysis: Cross-reference toxicity data from multiple SDS sources (e.g., Angene vs. Indagoo) and validate using OECD guidelines .

- Mechanistic Insights: Use computational toxicology tools (e.g., QSAR models) to predict reactive sites (e.g., the hydroxyl group’s role in toxicity) .

Advanced: What experimental design is recommended to assess the compound’s reactivity under catalytic conditions?

Answer:

- Catalyst Screening: Test transition-metal catalysts (e.g., Pd/C, RuCl) in inert atmospheres to evaluate hydrogenation or oxidation pathways .

- Kinetic Monitoring: Use HPLC or in situ FTIR to track reaction intermediates and byproducts .

- Control Experiments: Include blank reactions (no catalyst) and stability tests (e.g., thermal gravimetric analysis) to isolate catalytic effects .

Advanced: How can computational methods complement experimental data for this compound?

Answer:

- Molecular Dynamics (MD): Simulate solvent interactions (e.g., polar aprotic vs. protic solvents) to predict solubility and stability .

- Density Functional Theory (DFT): Calculate electronic properties (e.g., HOMO-LUMO gaps) to explain spectroscopic anomalies or reactivity trends .

- Docking Studies: Model interactions with biological targets (e.g., enzymes) to prioritize in vitro assays .

Advanced: What strategies mitigate organic degradation during prolonged analytical experiments (e.g., HSI imaging)?

Answer:

- Sample Stabilization: Cool samples to 4°C during data acquisition to slow degradation kinetics .

- Matrix Preservation: Add stabilizers (e.g., EDTA for metal chelation) to wastewater matrices if studying environmental fate .

- Real-Time Monitoring: Use hyphenated techniques (e.g., LC-MS/MS) to detect degradation products dynamically .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.